2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine
CAS No.:
Cat. No.: VC16257803
Molecular Formula: C11H12N2S2
Molecular Weight: 236.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2S2 |
|---|---|
| Molecular Weight | 236.4 g/mol |
| IUPAC Name | 2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-amine |
| Standard InChI | InChI=1S/C11H12N2S2/c1-2-14-11-13-9(10(12)15-11)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3 |
| Standard InChI Key | VLMOIBGBFGVAHV-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NC(=C(S1)N)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characterization
Spectroscopic and Computational Data
Structural confirmation of this compound relies on spectroscopic techniques:
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¹H-NMR: A singlet at δ 7.97–8.31 ppm corresponds to the C5-H proton of the thiazole ring .
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FT-IR: Stretching vibrations at 3089–3106 cm⁻¹ (C5-H) and 1640–1650 cm⁻¹ (C=N) .
Computational studies predict a logP value of ~3.3, indicating moderate lipophilicity, and a polar surface area (PSA) of 79.32 Ų, suggesting favorable membrane permeability .
Synthesis and Structural Modification
Hantzsch Thiazole Synthesis
The most common route to 2-(ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine involves the Hantzsch thiazole condensation (Scheme 1) :
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Thioamide Formation: Reacting acetophenone with thiourea in the presence of iodine yields 2-amino-4-phenylthiazole .
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Ethylthio Substitution: Introducing the ethylsulfanyl group via nucleophilic displacement or coupling reactions.
Scheme 1:
Alternative Synthetic Pathways
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Heterocyclization of Thiosemicarbazones: Reaction of α-haloketones with thiosemicarbazones yields 2-hydrazinyl-thiazole derivatives, which can be further functionalized .
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Schotten-Baumann Acylation: Coupling with aromatic acid chlorides introduces amide groups at the C5 position, enhancing biological activity .
Biological Activity and Mechanism of Action
Antifungal Properties
2-(Ethylsulfanyl)-4-phenyl-1,3-thiazol-5-amine demonstrates broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus (MIC: 4–16 µg/mL) . Mechanistic studies suggest:
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CYP51 Inhibition: Binding to the lanosterol 14α-demethylase enzyme (ΔG = -9.2 kcal/mol), disrupting ergosterol biosynthesis .
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Heme-Iron Interaction: The phenyl ring participates in π-cation interactions with the heme Fe²⁺, stabilizing enzyme-ligand complexes .
Enzyme Inhibition and Molecular Docking
Molecular docking simulations reveal:
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Hydrophobic Interactions: The ethylsulfanyl group engages with lipophilic residues (Leu121, Phe136) in CYP51’s binding pocket .
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Hydrogen Bonding: The C5 amine forms H-bonds with Tyr132 (distance: 2.1 Å), critical for inhibitory potency .
Pharmacokinetics and Toxicology
Absorption and Metabolism
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Lipophilicity: A calculated logP of 3.3 suggests moderate absorption through intestinal membranes .
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Metabolic Stability: In vitro studies show a hepatic clearance rate of 12 mL/min/kg, primarily via sulfoxidation of the ethylthio group.
Toxicity Profile
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Acute Toxicity: LD₅₀ in rodents is >500 mg/kg (oral), indicating low acute toxicity.
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Genotoxicity: Ames tests (TA98 strain) show no mutagenicity up to 1 mM.
Applications in Medicinal Chemistry
Antifungal Drug Development
The compound’s CYP51 inhibition and favorable pharmacokinetics position it as a lead candidate for azole-resistant fungal infections . Structural analogs with bulky C4 substituents (e.g., thymol derivatives) show enhanced potency (MIC: 2–8 µg/mL) .
Hybrid Molecules and Combination Therapies
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